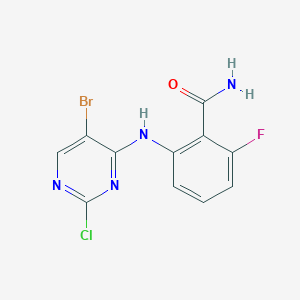

2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-6-fluorobenzamide

Description

Properties

Molecular Formula |

C11H7BrClFN4O |

|---|---|

Molecular Weight |

345.55 g/mol |

IUPAC Name |

2-[(5-bromo-2-chloropyrimidin-4-yl)amino]-6-fluorobenzamide |

InChI |

InChI=1S/C11H7BrClFN4O/c12-5-4-16-11(13)18-10(5)17-7-3-1-2-6(14)8(7)9(15)19/h1-4H,(H2,15,19)(H,16,17,18) |

InChI Key |

HRFLXBHOGUWVRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)N)NC2=NC(=NC=C2Br)Cl |

Origin of Product |

United States |

Preparation Methods

One-Step Synthesis Method (Optimized Industrial Route)

A highly efficient one-step synthesis method has been patented, which involves:

- Starting materials: 2-hydroxypyrimidine and hydrobromic acid.

- Catalyst: Hydrogen peroxide.

- Chlorination agent: Phosphorus oxychloride.

- Organic amine catalysts: Triethylamine, diisopropylethylamine, N,N-dimethylaniline, or N,N-dimethylbenzylamine.

| Step | Description | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | React 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide to form 5-bromo-2-hydroxypyrimidine | Heating at 30-100°C for 8-14 hours | - | - | Catalase added post-reaction to remove excess H2O2 |

| 2 | Chlorination of intermediate with phosphorus oxychloride in presence of triethylamine | Heating at 50-120°C for 5-8 hours | 94.1-99.4 | 98.2-98.9 | Minimal smoke, environmentally friendly |

| Example | Hydrobromic Acid Concentration (wt%) | H2O2 Molar Ratio | Reaction Temp (°C) | Yield (%) | Purity (%) | Bromine Utilization (%) |

|---|---|---|---|---|---|---|

| 1 | 20 | 1:1 | 100 | 94.1 | 98.2 | 98 |

| 2 | 20 | 1:1 | 80 | 96.2 | 98.4 | 96 |

| 3 | 50 | 5:1 | 30 | 99.4 | 98.9 | 95 |

This method significantly improves raw material utilization and reduces environmental pollution compared to traditional methods.

Alternative Synthesis Using DMF and Phase Transfer Catalyst

Another method involves:

- Dissolving 5-bromo-2-hydroxypyrimidine in N,N-dimethylformamide (DMF).

- Adding cetyltrimethylammonium chloride as a phase transfer catalyst.

- Adding hydrochloric acid.

- Stirring at 40°C for 12 hours.

- Workup includes pH adjustment, extraction with ethyl acetate, washing, drying, and concentration.

- Yield: 91%

- Purity: 99.76%

This method offers a high purity product suitable for further synthetic steps.

Coupling to Form 2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-6-fluorobenzamide

The next key step involves coupling the prepared 5-bromo-2-chloropyrimidine with an amino-substituted fluorobenzamide.

General Synthetic Strategy

- The 5-bromo-2-chloropyrimidine serves as the electrophilic heterocyclic core.

- The amino group on the 6-fluorobenzamide acts as a nucleophile to substitute the chlorine at the 4-position of the pyrimidine.

- The reaction typically requires a base such as N,N-diisopropylethylamine or potassium carbonate.

- Solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used.

- Heating at moderate temperatures (60-85°C) facilitates the nucleophilic aromatic substitution.

Literature Examples of Pyrimidine Amination

While direct literature on the exact coupling for This compound is limited, closely related pyrimidine derivatives have been synthesized by:

- Condensing 2,4-dichloro-5-bromopyrimidine with an aminophenyl derivative in the presence of N,N-diisopropylethylamine or potassium carbonate at 80-85°C.

- Subsequent substitution of the remaining chlorine with amines to form the target compounds with yields ranging from 77-82%.

This suggests a two-step nucleophilic substitution approach is feasible for the target compound.

Summary Table of Preparation Methods

Analytical and Process Notes

- The one-step method reduces hazardous by-products and improves bromine utilization efficiency up to 98%, making it suitable for industrial scale-up.

- The DMF phase transfer method yields very high purity material, important for sensitive downstream reactions.

- Reaction times and temperatures vary depending on reagent concentrations and desired scale.

- Purification typically involves crystallization, extraction, and drying.

- Analytical methods such as HPLC are used to confirm purity and yield.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine). Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

Coupling Reactions: The amino group in the compound allows for coupling reactions with various acyl chlorides or anhydrides to form amides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like NaOH or K2CO3 in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized derivatives with altered functional groups.

Reduction Products: Reduced derivatives with modified oxidation states.

Scientific Research Applications

Chemistry:

Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

Potential Therapeutic Agent: Due to its unique structure, the compound is being investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

Industry:

Mechanism of Action

The mechanism of action of 2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-6-fluorobenzamide involves its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Discussion

- Biological Implications : While direct activity data are absent in the evidence, structural analogs suggest halogen positioning and electron-withdrawing groups influence target binding. For example, trifluoropropoxy groups () may enhance stability in hydrophobic environments .

- Synthetic Flexibility : The pyrimidine core allows modular substitutions (e.g., morpholine in CAS 641569-97-3), enabling optimization for solubility or target engagement .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

The compound 2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-6-fluorobenzamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on recent studies.

- Molecular Formula : C10H8BrClN4O

- Molecular Weight : 307.56 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-chloropyrimidine with 6-fluorobenzoyl chloride in the presence of a base. The process is often optimized to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 20 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 18 | Modulation of signaling pathways affecting proliferation |

The compound appears to exert its effects by targeting specific kinases involved in cell proliferation and survival pathways.

Antimicrobial Activity

In addition to anticancer properties, preliminary data suggest that this compound exhibits antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate its potential as a lead compound for developing new antimicrobial agents.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit certain enzymes relevant to disease pathology. For example, it has shown promising results as a reversible inhibitor of epidermal growth factor receptor (EGFR), which is crucial in various cancers:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| EGFR | Reversible | 10 |

Case Studies

- Case Study on Lung Cancer : A study involving A549 cells treated with varying concentrations of the compound demonstrated significant dose-dependent inhibition of cell viability, with apoptosis confirmed through flow cytometry.

- Case Study on Bacterial Resistance : In a clinical isolate study, the compound was tested against multidrug-resistant strains of Staphylococcus aureus, showing effectiveness where traditional antibiotics failed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.